molecular formula C29H24ClN3O3 B11643177 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide

Cat. No.: B11643177
M. Wt: 498.0 g/mol
InChI Key: KPVLEOBARJDVGF-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is a complex organic compound with a molecular formula of C29H24ClN3O3. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-benzimidazol-2-yl)-5-chloro-2-methoxybenzamide
  • 2/3-(1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)-benzamides
  • Acrylamides and propionamides with benzimidazole cores

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C29H24ClN3O3

Molecular Weight

498.0 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

InChI

InChI=1S/C29H24ClN3O3/c1-18-7-10-20(28-31-23-5-3-4-6-24(23)32-28)15-25(18)33-29(34)21-11-14-26(27(16-21)35-2)36-17-19-8-12-22(30)13-9-19/h3-16H,17H2,1-2H3,(H,31,32)(H,33,34)

InChI Key

KPVLEOBARJDVGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=C(C=C4)OCC5=CC=C(C=C5)Cl)OC

Origin of Product

United States

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